![molecular formula C20H14BrN3O B2877379 3-[(6-溴-4-苯基喹唑啉-2-基)氨基]苯酚 CAS No. 899350-87-9](/img/structure/B2877379.png)

3-[(6-溴-4-苯基喹唑啉-2-基)氨基]苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

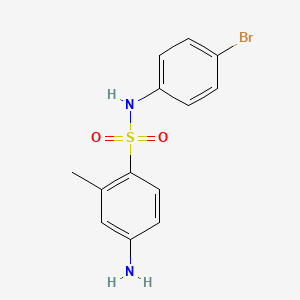

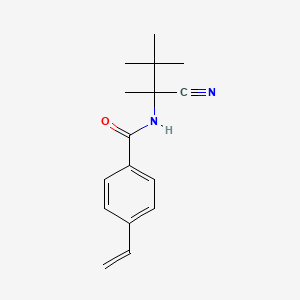

The compound “3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol” is a quinazoline derivative. Quinazoline derivatives are known for their diverse biological activities . The compound has a molecular formula of C21H14BrN3O2 and a molecular weight of 420.26 .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves a series of reactions including aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis . For instance, one synthesis method involves the condensation reaction of 3-amino-2-phenyl-4(3H)-quinazolinone with ethyl orthoacetate .Molecular Structure Analysis

The molecular structure of “3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol” includes a quinazoline core, which is a bicyclic system composed of two fused six-membered rings, a benzene ring and a pyrimidine ring . The compound also contains a bromine atom, which is likely to influence its reactivity and biological activity.Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of chemical reactions. For instance, they can participate in aza-Diels-Alder reactions, which involve the coupling of imine and electron-rich alkene . They can also undergo reactions with various reagents such as hydrazines, urea, or thiourea to form pyrazolines, pyrimidones, or pyrimidinethiones .科学研究应用

抗菌应用

喹唑啉酮衍生物与本研究中的化合物在结构上相似,已被合成并评估其有效的抗菌活性。Ghosh 等人(2015 年)对带有取代苯基喹唑啉-2-酮部分的 1,2,4-三唑并[3,4-b][1,3,4]噻二嗪的研究表明,对各种微生物具有显着的抗菌活性,特别是那些在苯并喹啉环的邻位上带有卤素基团的取代基,展示了它们作为新型抗菌剂的潜力 Ghosh, A. Verma, A. Mukerjee, M. K. Mandal,2015 年。

抗癌研究

在抗癌研究领域,Minegishi 等人(2015 年)通过 MorphoBase 和 ChemProteoBase 分析方法,鉴定出一种微管蛋白聚合抑制剂,即甲基 3-((6-甲氧基-1,4-二氢吲哚并[1,2-c]吡唑-3-基)氨基)苯甲酸酯 (GN39482)。该化合物对人癌细胞表现出有希望的抗增殖活性,而不影响抗菌和抗疟疾活性,突出了喹唑啉酮衍生物在癌症治疗中的潜力 Minegishi, Y. Futamura, S. Fukashiro, M. Muroi, M. Kawatani, H. Osada, H. Nakamura,2015 年。

光学和传感应用

对喹唑啉酮衍生物的光学性质的研究也已展开。Hazra 等人(2018 年)合成了两种位置异构体,4-甲基-2-((喹啉-6-亚氨基)甲基)苯酚及其对应物,以比较它们的荧光传感特性。这些化合物展示了对 Al3+ 和 Zn2+ 离子的双重荧光化学传感器能力,荧光强度显着增强,表明它们在开发新的光学传感器和材料中的效用 Hazra, A. Roy, A. Mukherjee, G. P. Maiti, P. Roy,2018 年。

作用机制

Target of Action

The primary targets of 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol are Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2) . These receptors play a crucial role in the regulation of cell growth, survival, and differentiation .

Mode of Action

3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol interacts with its targets (EGFR and HER2) by inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cell growth and survival .

Biochemical Pathways

The compound affects the EGFR and HER2 signaling pathways. These pathways are involved in various cellular processes, including cell proliferation, differentiation, and survival . By inhibiting EGFR and HER2, the compound disrupts these pathways, potentially leading to the inhibition of cell growth and induction of cell death .

Result of Action

The molecular and cellular effects of 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol’s action include the inhibition of EGFR and HER2 activity, disruption of cell signaling pathways, and potential induction of cell death . These effects could contribute to its potential therapeutic applications.

属性

IUPAC Name |

3-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrN3O/c21-14-9-10-18-17(11-14)19(13-5-2-1-3-6-13)24-20(23-18)22-15-7-4-8-16(25)12-15/h1-12,25H,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYLQXJOFFGYSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC(=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

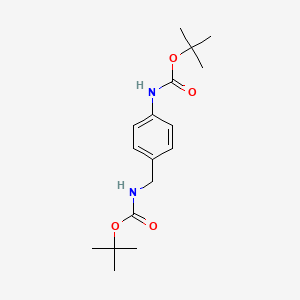

![5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877299.png)

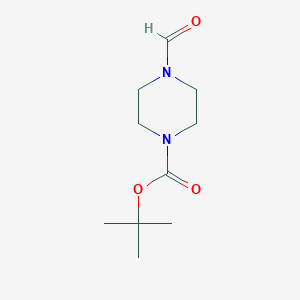

![Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate](/img/structure/B2877304.png)

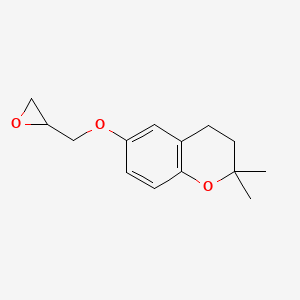

![4-amino-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2877310.png)

![2-(Benzylsulfanyl)-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2877311.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2877312.png)

![N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2877319.png)